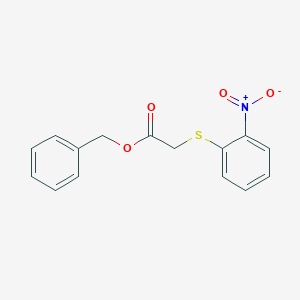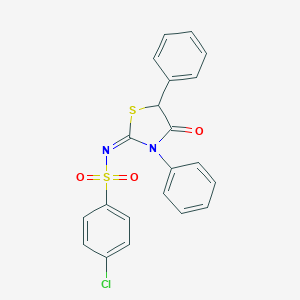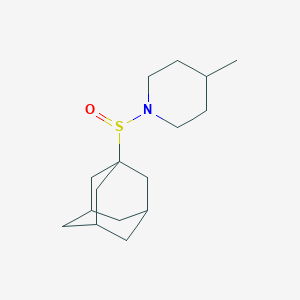
Benzyl ({2-nitrophenyl}sulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ({2-nitrophenyl}sulfanyl)acetate is a chemical compound that is commonly used in scientific research. It is a derivative of benzyl acetate and contains a nitro group and a sulfanyl group, which give it unique properties. In
Aplicaciones Científicas De Investigación
Benzyl ({2-nitrophenyl}sulfanyl)acetate has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, as well as in the preparation of novel materials. It has also been used in the development of new pharmaceuticals, as it has been shown to have antimicrobial and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of benzyl ({2-nitrophenyl}sulfanyl)acetate is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Benzyl ({2-nitrophenyl}sulfanyl)acetate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzyl ({2-nitrophenyl}sulfanyl)acetate in lab experiments is its versatility. It can be used in a wide range of reactions and applications. However, one limitation is its toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling it.
Direcciones Futuras
There are many future directions for research involving benzyl ({2-nitrophenyl}sulfanyl)acetate. One area of interest is its potential as a novel anticancer agent. Further research is needed to fully understand its mechanism of action and to develop more effective formulations. Another area of interest is its potential as an antimicrobial agent. Research is needed to determine its effectiveness against various bacterial and fungal strains and to develop new formulations that are less toxic.
Conclusion:
In conclusion, benzyl ({2-nitrophenyl}sulfanyl)acetate is a versatile chemical compound with a wide range of scientific research applications. It can be synthesized using a variety of methods and has been shown to have antimicrobial and anticancer properties. While it has many advantages for lab experiments, it also has limitations due to its toxicity. There are many future directions for research involving benzyl ({2-nitrophenyl}sulfanyl)acetate, including its potential as a novel anticancer and antimicrobial agent.
Métodos De Síntesis
Benzyl ({2-nitrophenyl}sulfanyl)acetate can be synthesized using a variety of methods. One common method involves the reaction of benzyl acetate with 2-nitrothiophenol in the presence of a Lewis acid catalyst. This reaction produces benzyl ({2-nitrophenyl}sulfanyl)acetate as the main product.
Propiedades
Nombre del producto |
Benzyl ({2-nitrophenyl}sulfanyl)acetate |
|---|---|
Fórmula molecular |
C15H13NO4S |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
benzyl 2-(2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C15H13NO4S/c17-15(20-10-12-6-2-1-3-7-12)11-21-14-9-5-4-8-13(14)16(18)19/h1-9H,10-11H2 |
Clave InChI |
HJQVVYOOMHGHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)
methanone](/img/structure/B241437.png)
![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)
![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)